molecular formula C11H17N3 B1604021 5-Methyl-N-(piperidin-4-YL)pyridin-2-amine CAS No. 518285-55-7

5-Methyl-N-(piperidin-4-YL)pyridin-2-amine

Cat. No.: B1604021
CAS No.: 518285-55-7
M. Wt: 191.27 g/mol
InChI Key: ZHESHQYMQHBMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-(piperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3 It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an amine group linked to a piperidine ring at the 4-position

Scientific Research Applications

5-Methyl-N-(piperidin-4-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving neurotransmitter systems due to its structural similarity to certain bioactive amines.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.

Biochemical Analysis

Biochemical Properties

Piperidine derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the piperidine derivative and the biomolecules it interacts with.

Cellular Effects

Some piperidine derivatives have been shown to have effects on cancer cells . The specific effects of 5-Methyl-N-(piperidin-4-YL)pyridin-2-amine on cell function, signaling pathways, gene expression, and cellular metabolism would need to be studied in more detail.

Molecular Mechanism

Some piperidine derivatives have been shown to bind to DNA via intercalation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methyl-2-bromopyridine and piperidine.

    Nucleophilic Substitution: The bromine atom in 5-methyl-2-bromopyridine is substituted by the piperidine ring through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert any nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Mechanism of Action

The mechanism by which 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-N-(piperidin-3-yl)pyridin-2-amine: Similar structure but with the piperidine ring attached at the 3-position.

    5-Methyl-N-(piperidin-2-yl)pyridin-2-amine: Piperidine ring attached at the 2-position.

    5-Methyl-N-(morpholin-4-yl)pyridin-2-amine: Morpholine ring instead of piperidine.

Uniqueness

5-Methyl-N-(piperidin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring attachment plays a crucial role in determining the compound’s interaction with molecular targets and its overall pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-methyl-N-piperidin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHESHQYMQHBMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629842
Record name 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518285-55-7
Record name 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(1-benzylpiperidin-4-ylamino)-5-methylpyridine (11.3 g) in ethanol (250 mL) was added 20% palladium hydroxide (4 g). After stirring the solution at room temperature under hydrogen atmosphere for 48 hours, 20% palladium hydroxide (2 g) was further added. The solution was then stirred at room temperature under hydrogen atmosphere for additional 99 hours. The catalyst was filtered off. After concentration under reduced pressure, the resulting residue was purified by chromatography [NH silica gel, chloroform:methanol=10:1]. The resulting crude product was crystallized from ethyl acetate/hexane to give the title compound (5.97 g).
Name
2-(1-benzylpiperidin-4-ylamino)-5-methylpyridine
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-N-(piperidin-4-YL)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Methyl-N-(piperidin-4-YL)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Methyl-N-(piperidin-4-YL)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Methyl-N-(piperidin-4-YL)pyridin-2-amine
Reactant of Route 5
5-Methyl-N-(piperidin-4-YL)pyridin-2-amine
Reactant of Route 6
5-Methyl-N-(piperidin-4-YL)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.